molecular formula C10H16N4O2 B6979070 N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide

N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide

Cat. No.: B6979070
M. Wt: 224.26 g/mol
InChI Key: YCJFXHJZMFODEI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylmethyl group attached to an acetamide moiety, which is further linked to a 3,4-dimethyl-5-oxo-1,2,4-triazole ring.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-7-12-14(10(16)13(7)2)6-9(15)11-5-8-3-4-8/h8H,3-6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJFXHJZMFODEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: The starting materials, such as cyclopropylmethylamine and 3,4-dimethyl-5-oxo-1,2,4-triazole, can be reacted under specific conditions to form the desired compound.

  • Amide Bond Formation: The reaction between an appropriate carboxylic acid derivative and cyclopropylmethylamine can lead to the formation of the amide bond in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the cyclopropylmethyl group, leading to the formation of cyclopropylmethylamine oxide.

  • Reduction: Reduction reactions can be performed to reduce the triazole ring or other functional groups present in the compound.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the amide bond, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Cyclopropylmethylamine oxide

  • Reduction Products: Reduced forms of the triazole ring or other functional groups

  • Substitution Products: Various amide derivatives

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It can serve as a tool in biological studies, such as enzyme inhibition assays or as a probe in molecular biology research. Medicine: Industry: Use in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-2-(5-oxo-1,2,4-triazol-1-yl)acetamide: Similar structure but lacks the methyl groups on the triazole ring.

  • N-(cyclopropylmethyl)-2-(3,4,5-trimethyl-1,2,4-triazol-1-yl)acetamide: Additional methyl group on the triazole ring.

  • N-(cyclopropylmethyl)-2-(3,4-dimethyl-1,2,4-triazol-1-yl)acetamide: Lacks the oxo group on the triazole ring.

Uniqueness: The presence of the oxo group and the specific placement of methyl groups on the triazole ring make N-(cyclopropylmethyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide unique compared to its analogs

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